伯舒替尼
描述
Bozitinib, also known as PLB-1001 or CBT-101, is a highly selective and specific inhibitor of tumor cell proliferation . It is primarily used in the treatment of chronic phase Philadelphia chromosome-positive chronic myelogenous leukemia (Ph+ CML) in adults who are newly-diagnosed or who have taken other medicines that did not work well .
Synthesis Analysis
The synthesis of Bozitinib starts from 3-methoxy-4-hydroxybenzoic acid. The process includes esterification of the starting material, followed by alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis
Bozitinib has the molecular formula C20H15F3N8 and a molecular weight of 424.38 . It is a competitive inhibitor of both Src and ABL tyrosine kinases .Chemical Reactions Analysis
Bozitinib has demonstrated superior activity in both in vitro and in vivo NSCLC models . It has been shown to inhibit tumor growth in cell lines and patient-derived models at doses that were well tolerated .科学研究应用
药代动力学建模和相互作用
- 基于生理的药代动力学建模:伯舒替尼主要由 CYP3A4 代谢。已开发基于生理的药代动力学 (PBPK) 模型来预测药物-药物和药物-疾病相互作用。这些模型准确预测了各种临床情况下的伯舒替尼暴露,为理解其药代动力学和相互作用做出了重要贡献 (Ono 等,2017)。
抗肿瘤活性和临床应用
抑制各种癌症中的 c-Met:伯舒替尼(又称伯舒替尼)是原癌基因 c-Met(肝细胞生长因子受体)的有效抑制剂,并显示出抗肿瘤活性。通过抑制 c-Met 磷酸化,它破坏了肿瘤生长、侵袭和血管生成所必需的信号转导通路 (定义,2020)。
cMET 改变的 NSCLC I 期研究:一项针对 cMET 改变的晚期非小细胞肺癌 (NSCLC) 患者的伯舒替尼 I 期研究显示出有希望的结果。该研究发现伯舒替尼耐受性良好,安全性可控,并观察到初步的抗肿瘤活性,特别是在外显子 14 跳跃和/或扩增的患者中 (Yang 等,2020)。
慢性髓性白血病的疗效:伯舒替尼已显示出作为二线治疗在对伊马替尼耐药或不耐受的慢性髓性白血病 (CML) 患者中的疗效。研究表明持久的反应和可控的安全性,突出了伯舒替尼在 CML 治疗中的重要性 (Gambacorti-Passerini 等,2014)。
药物开发和临床试验
与其他疗法的比较研究:在随机 BFORE 试验中,将伯舒替尼与伊马替尼进行比较,用于慢性期 CML 的一线治疗。结果显示,伯舒替尼具有更高的主要分子反应率和完全细胞遗传学反应率,表明其作为 CML 一线治疗的有效潜力 (Cortes 等,2017)。
在各种癌症模型中的应用:伯舒替尼在胃癌、肺癌、肝癌和胰腺癌的体内模型中表现出强大的活性,表明其作为各种癌症治疗的可行候选者的潜力。该化合物在这些模型中显示出有效的抗肿瘤活性,支持进一步的临床评估 (Shih 等,2017)。
药物再利用和开发:伯舒替尼已被探索用于利用基因表达分析进行再利用的机会。DeSigN 工具预测伯舒替尼是口腔鳞状细胞癌的敏感抑制剂,证明了其超出其主要适应症的潜力 (Lee 等,2017)。
作用机制
Target of Action
Bozitinib, also known as Vebreltinib, is a highly selective inhibitor of c-MET . c-MET is a receptor tyrosine kinase located on the cell surface and is activated by the binding of its ligand, hepatocyte growth factor (HGF) . In cancer cells, MET can be aberrantly active and cause abnormal signaling, which leads to tumor growth, angiogenesis, and metastasis .
Mode of Action
Bozitinib inhibits the BCR-ABL kinase that promotes chronic myelogenous leukemia (CML); it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . Bozitinib inhibits Src with an IC50 of 1.2 nM . It inhibits the phosphorylation of c-Met protein; the rate of target inhibition exceeded 90% at >7 mg/kg .
Biochemical Pathways
Bozitinib affects both the HGF-dependent and HGF-independent mechanisms . By inhibiting c-MET, Bozitinib disrupts the downstream pathways involved in cell proliferation, migration, invasion, and survival .
Pharmacokinetics
Bozitinib exhibits dose-proportional increases in exposure between 200 and 800 mg, and its absorption increases with food . It has extensive tissue distribution, is highly bound to plasma proteins, and is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 .
Result of Action
Bozitinib has demonstrated superior activity in both in vitro and in vivo NSCLC models . It shows strong inhibition of tumor growth in cell lines and patient-derived models at doses that were well tolerated with no animal death nor major weight loss .
Action Environment
The efficacy and stability of Bozitinib can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of Bozitinib . Furthermore, the drug’s action can be affected by the patient’s liver function, as Bozitinib is primarily metabolized in the liver . Therefore, patients with hepatic impairment may experience increased exposure to Bozitinib .
安全和危害
Bozitinib was generally well-tolerated in all cohorts. Treatment-related adverse events of any grade were observed in 35 patients and those of ≥ grade 3 were observed in 10 patients (in 200mg BID, 275mg BID, and 300mg QD groups), including ALT increase, AST increase, bilirubin increase, and peripheral edema .
未来方向
生化分析
Biochemical Properties
Bozitinib functions as a potent inhibitor of the c-Met receptor tyrosine kinase . This receptor is located on the cell surface and is activated by the binding of its ligand, hepatocyte growth factor (HGF) . In cancer cells, c-Met can be aberrantly active and cause abnormal signaling, which leads to tumor growth, angiogenesis, and metastasis .
Cellular Effects
Bozitinib has demonstrated robust activity in gastric, lung, hepatic, and pancreatic in vivo models . It has shown strong inhibition of tumor growth in cell lines and patient-derived models at doses that were well tolerated . The most common adverse events of any grade in Bozitinib-treated patients were diarrhea, nausea, thrombocytopenia, increased alanine aminotransferase, and increased aspartate aminotransferase .
Molecular Mechanism
Bozitinib is a tyrosine kinase inhibitor. It inhibits the BCR-ABL kinase that promotes chronic myelogenous leukemia (CML); it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . Bozitinib inhibited 16 of 18 imatinib-resistant forms of BCR-ABL kinase expressed in murine myeloid cell lines .
Temporal Effects in Laboratory Settings
Bozitinib showed good linear pharmacokinetic characteristics, with dose-dependent increases in exposure and a half-life around 13.8-44.6h . The plasma concentration for Bozitinib decreased over time with a significant decrease 16h after its administration, conferring at least 16h of phosphorylation inhibition of the c-MET protein .
Dosage Effects in Animal Models
In animal models, the effect of Bozitinib seemed superior than that of other inhibitors; in one model, the strongest activity was observed at Bozitinib 10 mg/kg with a T/C ratio of 2%, compared to an equi-dose of another inhibitor (T/C of 22%) . All doses of Bozitinib were well tolerated; no mouse experienced weight loss .
Metabolic Pathways
Bozitinib is primarily metabolized by CYP3A4. The major circulating metabolites identified in plasma are oxydechlorinated (M2) Bozitinib (19% of parent exposure) and N-desmethylated (M5) Bozitinib (25% of parent exposure), with Bozitinib N-oxide (M6) as a minor circulating metabolite . All the metabolites were deemed inactive .
Transport and Distribution
Bozitinib is distributed extensively into the tissues . It is highly plasma protein bound (94%) and is primarily metabolized in the liver by cytochrome P450 3A4 .
Subcellular Localization
The c-Met receptor, which Bozitinib inhibits, is located on the cell surface . Upon administration, Bozitinib selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways .
属性
IUPAC Name |
6-(1-cyclopropylpyrazol-4-yl)-3-[difluoro-(6-fluoro-2-methylindazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N8/c1-29-9-11-6-14(15(21)7-17(11)27-29)20(22,23)19-26-25-18-5-4-16(28-31(18)19)12-8-24-30(10-12)13-2-3-13/h4-10,13H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXLXUIZUCJRKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)F)C(C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C6CC6)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440964-89-5 | |
Record name | Vebreltinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1440964895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vebreltinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16823 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VEBRELTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WZP8A9VFN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Vebreltinib?
A1: Vebreltinib (also known as Bozitinib) is a potent and selective inhibitor of the mesenchymal-epithelial transition gene (MET) tyrosine kinase. [, , ] It acts by competitively binding to the ATP-binding site of MET, preventing its phosphorylation and downstream signaling. [] This inhibition leads to the disruption of MET-mediated processes such as tumor cell proliferation, survival, invasion, metastasis, and angiogenesis, ultimately hindering tumor growth. [, ]
Q2: How effective is Vebreltinib against different types of MET alterations in tumors?
A2: Preclinical studies demonstrate Vebreltinib's efficacy against diverse MET alterations. In vitro, it effectively inhibits MET signaling in cell lines with MET exon 14 skipping mutations, secondary MET kinase inhibitor resistance mutations, MET fusions, and MET amplification. [] In vivo studies using patient-derived xenograft (PDX) models further confirm its activity against tumors harboring these alterations, including MET exon 14 skipping, MET fusions, MET amplification, and hepatocyte growth factor (HGF) overexpression. [, ]
Q3: What advantages does Vebreltinib offer compared to other MET inhibitors, specifically regarding EGFR-mutant NSCLC?
A3: Vebreltinib exhibits promising activity in preclinical models of EGFR-mutant NSCLC, particularly those with acquired resistance to EGFR inhibitors. [] Studies using PDX models suggest that Vebreltinib, as a single agent or in combination with osimertinib, effectively inhibits tumor growth by targeting MET, thereby overcoming or preventing resistance. [] This highlights its potential as a valuable therapeutic option in managing EGFR-mutant NSCLC, especially in the context of acquired resistance.
Q4: What is the significance of Vebreltinib's blood-brain barrier permeability?
A4: Vebreltinib demonstrates blood-brain barrier permeability, as observed in a Phase 1 glioblastoma study. [] This characteristic is particularly significant for treating primary central nervous system (CNS) cancers, where drug delivery is often restricted. [] This property positions Vebreltinib as a potential therapeutic candidate for CNS malignancies driven by MET dysregulation.
Q5: Has the recommended phase 2 dose (RP2D) for Vebreltinib been determined, and what is the basis for this determination?
A5: Following Phase 1 clinical trials, the RP2D for Vebreltinib was determined to be 200 mg twice daily (BID) administered orally. [, ] This decision was based on a comprehensive assessment of the drug's safety, pharmacokinetics, and preliminary efficacy data from these trials. [, ]
Q6: What types of preclinical models have been used to investigate Vebreltinib's efficacy?
A6: Researchers have employed a range of preclinical models to evaluate Vebreltinib's efficacy. These include in vitro studies using established tumor cell lines and in vivo studies utilizing patient-derived xenograft (PDX) models. [, ] These models encompass various MET alterations observed in human cancers, providing valuable insights into the drug's potential therapeutic applications.
Q7: What is the current status of Vebreltinib’s clinical development?
A7: Vebreltinib is currently under investigation in various clinical trials. For example, it is being assessed in pivotal Phase 2 and 2/3 studies in China (as PLB-1001) and globally (excluding China) as APL-101. [] These trials focus on MET-dysregulated NSCLC, primary CNS cancers, and other solid tumors. [] The completion of Phase 1 portions with the establishment of the RP2D paves the way for further clinical evaluation of Vebreltinib.
Q8: Are there any known instances where Vebreltinib showed greater efficacy compared to other MET inhibitors in preclinical models?
A8: Yes, in a preclinical study using a LU1901 lung cancer PDX model, Vebreltinib demonstrated superior anti-tumor activity compared to capmatinib (INC280). [, ] Vebreltinib achieved a greater tumor growth inhibition than capmatinib at equivalent doses, highlighting its potentially enhanced efficacy in certain contexts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。